molecular formula C3H4Br2N2O3 B12656240 2,2-Dibromo-3-nitropropionamide CAS No. 109793-93-3

2,2-Dibromo-3-nitropropionamide

Cat. No.: B12656240
CAS No.: 109793-93-3
M. Wt: 275.88 g/mol
InChI Key: CKEKCWHEPUAYPC-UHFFFAOYSA-N
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Description

2,2-Dibromo-3-nitropropionamide is a chemical compound known for its biocidal properties. It is commonly used as a quick-kill biocide that hydrolyzes easily under both acidic and alkaline conditions. This compound is preferred for its instability in water, which allows it to quickly kill microorganisms and then degrade into various products, including ammonia, bromide ions, dibromoacetonitrile, and dibromoacetic acid .

Preparation Methods

The synthesis of 2,2-Dibromo-3-nitropropionamide involves the bromination of cyanoacetamide. The process includes adding cyanoacetamide to a reaction mother liquid, followed by the addition of bromine to perform the bromination reaction, generating dibromo nitrilopropionamide and hydrobromic acid. Sodium hypochlorite is then added as an oxidant to convert the hydrobromic acid into bromine, allowing further bromination to occur. The reaction temperature is maintained between 10 and 20 degrees Celsius. After the reaction is complete, the reaction liquid is cooled, and the product is separated, washed, and dried .

Scientific Research Applications

2,2-Dibromo-3-nitropropionamide is widely used in various scientific research applications due to its biocidal properties. It is employed in industrial water applications for its instantaneous antimicrobial activity and rapid chemical breakdown. This compound is considered a potential alternative to antibiotics for bacterial control during corn-to-ethanol fermentation . Additionally, it is used in papermaking as a preservative in paper coatings and slurries, as well as for slime control on papermachines .

Mechanism of Action

The biocidal action of 2,2-Dibromo-3-nitropropionamide is attributed to its ability to disrupt the cell membranes of microorganisms. At certain concentrations, it depolarizes the membranes and disturbs the asymmetrical distribution of membrane phospholipids, leading to cell lethality. The compound’s lethal effect is temperature-dependent and is augmented in the presence of ethanol .

Comparison with Similar Compounds

2,2-Dibromo-3-nitropropionamide is unique due to its rapid hydrolysis and quick-kill biocidal properties. Similar compounds include cyanoacetamide and other halogen biocides. this compound stands out for its instability in water, which allows it to degrade quickly after exerting its biocidal effects .

Properties

CAS No.

109793-93-3

Molecular Formula

C3H4Br2N2O3

Molecular Weight

275.88 g/mol

IUPAC Name

2,2-dibromo-3-nitropropanamide

InChI

InChI=1S/C3H4Br2N2O3/c4-3(5,2(6)8)1-7(9)10/h1H2,(H2,6,8)

InChI Key

CKEKCWHEPUAYPC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)N)(Br)Br)[N+](=O)[O-]

Origin of Product

United States

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